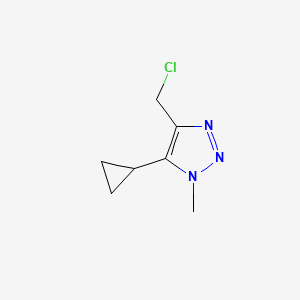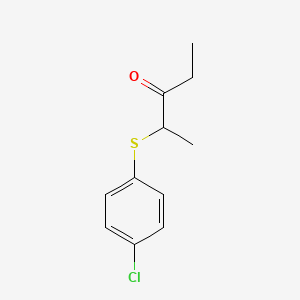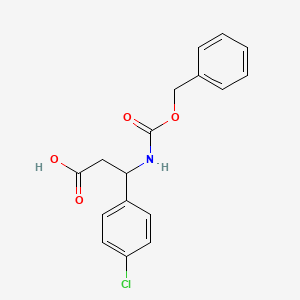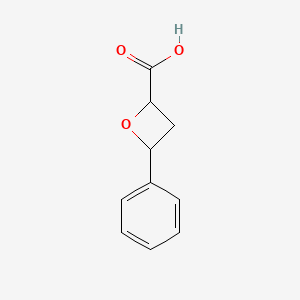
1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts unique chemical properties. It is widely used in various fields of scientific research due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Halogenation: The starting material, 2-fluorophenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Pyrazole Formation: The brominated intermediate is then reacted with hydrazine to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bromine, hydrazine, and carbon dioxide. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency.
化学反応の分析
Types of Reactions: 1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring enhance its electrophilic properties, making it more reactive towards nucleophiles. This reactivity allows the compound to interact with various biological molecules, potentially leading to its observed biological activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular signaling pathways.
類似化合物との比較
- 5-Bromo-2-fluorophenyl acetic acid
- 3-(5-Bromo-2-fluorophenyl)propionic acid
- (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
Comparison: 1-(5-Bromo-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties. Compared to similar compounds, it has a higher reactivity towards nucleophiles and can participate in a wider range of chemical reactions. Additionally, its pyrazole ring structure provides unique biological activities that are not observed in other similar compounds.
特性
分子式 |
C10H6BrFN2O2 |
|---|---|
分子量 |
285.07 g/mol |
IUPAC名 |
1-(5-bromo-2-fluorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6BrFN2O2/c11-6-1-2-7(12)9(5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |
InChIキー |
UPXMXEYIVZOUIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)N2C=CC(=N2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid](/img/structure/B13635890.png)


![5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13635898.png)



![Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate](/img/structure/B13635930.png)
